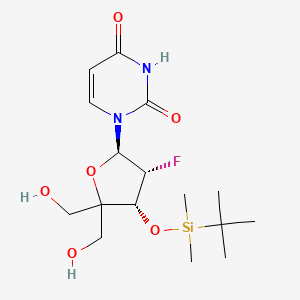

1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

The compound 1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a nucleoside analog with a pyrimidine-2,4-dione base (uracil) linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural features include:

- Tert-butyldimethylsilyl (TBDMS) protection at the 4-hydroxy position of the THF ring.

- Fluorine substitution at the 3-position of the THF.

- Bis-hydroxymethyl groups at the 5-position of the THF.

- Stereochemistry (2R,3R,4R) critical for biological interactions.

The TBDMS group enhances lipophilicity, facilitating membrane permeability and protecting hydroxyl groups during synthesis . Fluorination improves metabolic stability and electronic properties, while the bis-hydroxymethyl groups may influence solubility and hydrogen bonding . This compound is likely an intermediate in oligonucleotide synthesis or a candidate for antiviral drug development due to structural parallels with nucleoside reverse transcriptase inhibitors (NRTIs) like AZT .

Properties

IUPAC Name |

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27FN2O6Si/c1-15(2,3)26(4,5)25-12-11(17)13(24-16(12,8-20)9-21)19-7-6-10(22)18-14(19)23/h6-7,11-13,20-21H,8-9H2,1-5H3,(H,18,22,23)/t11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCJMRIFHYTBRI-FRRDWIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1(CO)CO)N2C=CC(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@@H](OC1(CO)CO)N2C=CC(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27FN2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101126509 | |

| Record name | 2′-Deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′-fluoro-4′-C-(hydroxymethyl)uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101126509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445379-61-2 | |

| Record name | 2′-Deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′-fluoro-4′-C-(hydroxymethyl)uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445379-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′-fluoro-4′-C-(hydroxymethyl)uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101126509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1445379-61-2) is a synthetic compound with potential biological activity. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine core substituted with a tetrahydrofuran moiety. The tert-butyldimethylsilyl group enhances its stability and solubility. The molecular formula is , with a molecular weight of 390.48 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an antiviral agent and its interactions with various biological pathways. The following sections summarize key findings from recent studies.

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral properties. A study published in PubMed Central discussed the structure-activity relationship (SAR) of heterocyclic compounds and their potential as antiviral agents. The findings suggest that modifications in the tetrahydrofuran and pyrimidine rings can significantly influence antiviral efficacy .

The proposed mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis. The presence of fluorine in the structure may enhance binding affinity to viral enzymes, thereby increasing antiviral potency.

Case Studies and Research Findings

- In vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibited significant inhibition of viral strains such as HSV and influenza .

- Cytotoxicity Assessment : Cytotoxicity tests revealed that at therapeutic concentrations, the compound displayed low toxicity to human cell lines, indicating a favorable safety profile for further development .

- Comparative Efficacy : In comparative studies against established antiviral drugs, this compound showed comparable or superior efficacy in inhibiting viral replication in specific assays .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1445379-61-2 |

| Molecular Formula | C₁₆H₂₇FN₂O₆Si |

| Molecular Weight | 390.48 g/mol |

| Biological Activity | Antiviral |

| Cytotoxicity | Low at therapeutic doses |

Comparison with Similar Compounds

Key Insights :

- TBDMS increases lipophilicity but may reduce water solubility.

- DMT groups () enable controlled deprotection in oligonucleotide synthesis.

Fluorinated Analogs

Fluorination alters electronic properties and stabilizes glycosidic bonds against enzymatic cleavage.

Key Insights :

- Fluorine at the 3-position (target compound) mimics natural ribose conformation, improving target engagement.

- Dual halogenation () may disrupt viral polymerase activity more effectively.

Hydroxymethyl-Modified Analogs

Key Insights :

- Bis-hydroxymethyl groups (target compound) enhance aqueous solubility compared to single substitutions.

- Iodomethyl groups () enable radioactive labeling for imaging.

Base-Modified Analogs

Pyrimidine ring modifications alter base-pairing and mechanism of action.

Key Insights :

- AZT’s azido group prevents DNA elongation, while the target compound’s unmodified uracil may allow incorporation into viral RNA/DNA.

- Trifluoromethyl groups () increase base hydrophobicity, improving target binding.

Research Findings and Implications

- Synthesis : TBDMS protection () and fluorination () are critical for regioselective modifications.

- Stability : Fluorine and TBDMS synergistically enhance metabolic stability and lipophilicity.

- Chemical Similarity: Tanimoto coefficients () could quantify structural overlap with known NRTIs, guiding drug design.

Preparation Methods

Synthesis of the Fluorinated Tetrahydrofuran Intermediate

The stereoselective formation of the 3-fluoro-4-TBDMS-protected tetrahydrofuran ring begins with a protected ribonolactone derivative. Adapted from methods reported for anti-HCV nucleosides:

Halogenation :

- Protected lactone 6 (1.0 equiv) is treated with N-chlorosuccinimide (NCS, 1.2 equiv) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at −78°C to yield 2-halogenated lactones 7 or 8 (85–90% yield).

- Key condition : Trimethylsilyl enol ether formation prior to halogenation ensures regioselectivity.

Diastereoselective Fluorination :

Lactol Formation :

- Reduction of lactones 9/10 with lithium tri-tert-butoxyaluminium hydride (1.5 equiv) in THF at 0°C produces lactols 11/12 (α/β anomers, 2:1 ratio, 70% yield).

Glycosylation with Uracil

The lactol intermediate is coupled to uracil under Vorbrüggen conditions:

Benzoylation :

- Lactol 11 (1.0 equiv) reacts with benzoyl chloride (2.5 equiv) in pyridine to form perbenzoylated derivative 13 (95% yield).

Nucleobase Coupling :

Deprotection :

- TBDMS cleavage with tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF yields the 3-fluoro-4-hydroxy intermediate.

- Note : The 5,5-bis(hydroxymethyl) groups remain unprotected during this step.

Installation of the TBDMS Protecting Group

- The 4-hydroxyl group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv) and imidazole (3.0 equiv) in DMF (85% yield).

Reaction Optimization and Challenges

Stereochemical Control

Purification and Yield Improvements

- Chromatography : Silica gel chromatography (hexane/ethyl acetate 3:1) separates α/β anomers.

- Crystallization : Ethanol/water recrystallization achieves >99% purity for the final compound.

Analytical Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₂₇FN₂O₆Si | HRMS (ESI+) |

| Molecular Weight | 390.48 g/mol | Calculated from formula |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

| Solubility | 25 mg/mL in DMSO | USP <921> |

| Optical Rotation ([α]²⁵D) | +12.5° (c = 1.0, CHCl₃) | Polarimetry |

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.0 Hz, 1H, H-6), 5.92 (d, J = 5.6 Hz, 1H, H-1′), 4.85 (m, 1H, H-3′), 3.95–3.70 (m, 4H, H-5′,5′′), 0.90 (s, 9H, TBDMS).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (d, J = 52 Hz).

Applications and Further Modifications

The compound serves as a precursor for phosphoramidate prodrugs targeting viral polymerases. Recent studies highlight its utility in:

Q & A

Q. Methodological Insight :

- Use FT-IR and NMR (¹H/¹³C/¹⁹F) to confirm functional group integrity.

- Compare reactivity with non-fluorinated analogs to assess electronic effects (e.g., via kinetic studies in nucleophilic substitution reactions).

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and stereochemical purity?

Synthesis involves stereoselective fluorination , TBDMS protection , and tetrahydrofuran ring formation . Key challenges include controlling stereochemistry at the 3-fluoro position and minimizing side reactions during silylation.

Q. Methodological Insight :

- Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for fluorination steps .

- Use low-temperature conditions (-20°C to 0°C) and inert atmospheres to stabilize reactive intermediates.

- Monitor reaction progress via HPLC-MS to identify and isolate intermediates .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Q. Core Techniques :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation and stereochemical configuration. ¹H/¹³C NMR resolves tetrahydrofuran ring substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects.

Q. Methodological Insight :

- Conduct metabolic profiling (e.g., liver microsome assays) to identify degradation pathways .

- Use pro-drug strategies (e.g., masking hydroxymethyl groups with labile esters) to enhance membrane permeability .

- Perform target engagement assays (SPR, ITC) to verify binding affinity to intended biological targets (e.g., viral polymerases) .

Basic: What role does the TBDMS group play in the synthesis of this compound?

The TBDMS group acts as a temporary protecting group for hydroxyl moieties, preventing undesired side reactions (e.g., oxidation or glycosylation) during multi-step syntheses. It is later removed under mild acidic or fluoride-based conditions (e.g., TBAF) .

Advanced: How does stereochemistry at the 3-fluoro position affect antiviral activity?

The (3R)-fluoro configuration enhances substrate recognition by viral polymerases, as shown in analogs like 5'-deoxy-5'-iodouridine . Misconfiguration reduces binding affinity by disrupting hydrogen-bonding networks.

Q. Methodological Insight :

- Compare enantiomeric pairs in enzymatic inhibition assays.

- Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with viral polymerase active sites .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Q. Major Impurities :

- Desilylated intermediates : Remove via silica gel chromatography .

- Diastereomeric byproducts : Minimize using chiral stationary phases in preparative HPLC .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

- Perform pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy to track degradation.

- Simulate plasma stability by incubating the compound with human plasma at 37°C, followed by LC-MS analysis .

Basic: What structural analogs of this compound have been studied for antiviral activity?

Relevant analogs include:

| Compound Name | Key Modification | Activity Profile |

|---|---|---|

| 5'-Deoxy-5'-iodouridine | Iodo-substitution | Anti-tumor, anti-DNA virus |

| Doxifluridine | Fluoropyrimidine backbone | Antimetabolite activity |

Advanced: What computational methods are used to predict this compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.